molecular formula C12H11F6NO2 B5873330 3,4-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate

3,4-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate

Cat. No. B5873330
M. Wt: 315.21 g/mol
InChI Key: BORDJLCLBFYZRQ-UHFFFAOYSA-N
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Description

3,4-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate, also known as DFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DFP belongs to the class of carbamate compounds and is widely used as a tool in biochemical and physiological studies.

Scientific Research Applications

3,4-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate is widely used as a tool in biochemical and physiological studies. It is commonly used to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. 3,4-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate irreversibly binds to the active site of AChE, preventing it from breaking down acetylcholine. This results in an accumulation of acetylcholine in the synaptic cleft, leading to an overstimulation of the cholinergic system.
3,4-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate is also used as a substrate for AChE activity assays. The inhibition of AChE by 3,4-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate can be used to measure the activity of AChE in various tissues and fluids.

Mechanism of Action

3,4-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate irreversibly binds to the active site of AChE through the formation of a covalent bond with the serine residue in the active site. This prevents the enzyme from breaking down acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. The overstimulation of the cholinergic system can lead to various physiological effects, including muscle spasms, convulsions, and respiratory failure.
Biochemical and Physiological Effects:
The inhibition of AChE by 3,4-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate can lead to various biochemical and physiological effects. These include increased neurotransmitter release, muscle spasms, convulsions, respiratory failure, and ultimately death. 3,4-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate has also been shown to induce oxidative stress and apoptosis in various cell types.

Advantages and Limitations for Lab Experiments

3,4-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate is a potent and irreversible inhibitor of AChE, making it a valuable tool in biochemical and physiological studies. However, its toxicity and potential health hazards limit its use in lab experiments. 3,4-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate should be handled with extreme caution, and appropriate safety measures should be taken to prevent exposure.

Future Directions

3,4-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate has been extensively studied in the past, but there is still much to learn about its mechanism of action and physiological effects. Future research should focus on the development of safer and more effective AChE inhibitors for the treatment of various neurological disorders. Additionally, the use of 3,4-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate as a tool in biochemical and physiological studies should be further explored to gain a better understanding of the cholinergic system and its role in various physiological processes.

Synthesis Methods

3,4-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate is synthesized by reacting 3,4-dimethylphenol with 2,2,2-trifluoro-1-(trifluoromethyl)ethyl isocyanate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified by recrystallization to obtain pure 3,4-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate.

properties

IUPAC Name

(3,4-dimethylphenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F6NO2/c1-6-3-4-8(5-7(6)2)21-10(20)19-9(11(13,14)15)12(16,17)18/h3-5,9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORDJLCLBFYZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)NC(C(F)(F)F)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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